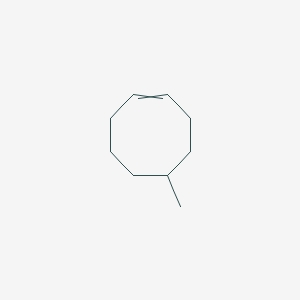

Cyclooctene, 5-methyl-

Description

Historical Context and Evolution of Research on Substituted Cyclooctenes

The study of cyclooctene (B146475) and its derivatives is rooted in the broader history of cycloalkene chemistry. Early research into medium-sized rings was often driven by the desire to understand the influence of ring strain on reactivity. The synthesis of trans-cyclooctene (B1233481) in 1950 was a notable achievement, as it was the first stable trans-cycloalkene to be isolated. umn.edu This discovery opened up new avenues for investigating the properties and reactivity of strained cyclic systems.

The development of transition metal-mediated and -catalyzed synthetic methods, particularly since Walter Reppe's discovery of cyclooctatetraene (B1213319) synthesis in 1948, has been pivotal for the creation of various substituted cyclooctatetraenes and, by extension, other functionalized eight-membered rings. lookchem.comresearchgate.net In recent years, cross-coupling methods have been developed to introduce a variety of substituents onto the cyclooctene ring, providing access to previously inaccessible derivatives. chem960.com

Research into substituted cyclooctenes gained significant momentum with the advent of Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique utilizes the ring strain of cyclic olefins to produce polymers with unique architectures and functionalities. researchgate.net The development of well-defined catalysts, such as those based on ruthenium and molybdenum, has been crucial in advancing this field. researchgate.net These catalysts have enabled the polymerization of a wide range of functionalized cyclooctenes, including those with substituents at various positions on the ring. umn.edunih.gov

Contemporary Significance of Cyclooctene, 5-methyl- in Polymer Science and Organic Synthesis

The contemporary significance of Cyclooctene, 5-methyl- lies predominantly in its role as a monomer in polymer science, particularly in the synthesis of functional polymers through Ring-Opening Metathesis Polymerization (ROMP). The methyl group at the 5-position influences the properties of the resulting polymer, such as its thermal characteristics and microstructure.

The ROMP of 5-substituted cyclooctenes allows for the incorporation of various functionalities into the polymer backbone. umn.edunih.gov While research has shown that the ROMP of 3-substituted cyclooctenes can proceed with high regio- and stereoselectivity, the polymerization of 5-substituted monomers like Cyclooctene, 5-methyl- is often neither regio- nor stereoselective. researchgate.net This can result in amorphous polymers, which can be desirable for certain applications. researchgate.net

In organic synthesis, Cyclooctene, 5-methyl- and its derivatives serve as building blocks for more complex molecules. The double bond and the stereocenter at the 5-position provide handles for a variety of chemical transformations. While less common than its use in polymerization, its unique structure makes it a target for the development of new synthetic methodologies.

Overview of Key Academic Research Domains for Cyclooctene, 5-methyl-

The primary academic research domain for Cyclooctene, 5-methyl- is Polymer Chemistry , with a strong focus on:

Ring-Opening Metathesis Polymerization (ROMP): A significant body of research investigates the use of Cyclooctene, 5-methyl- and other substituted cyclooctenes as monomers for ROMP. umn.eduresearchgate.netnih.govresearchgate.netrsc.org This includes the development of new catalysts, the study of polymerization kinetics and mechanisms, and the characterization of the resulting polymers. researchgate.net

Synthesis of Functional Polymers: Researchers are actively exploring the synthesis of novel functional polymers derived from cyclooctene. chemeo.com This involves the copolymerization of functionalized cyclooctene monomers to create materials with tailored properties, such as hydrophilicity, and for applications in areas like biomedical materials and advanced electronics. researchgate.netchemeo.com For example, new glycine-substituted cyclooctene monomers have been designed and synthesized for ROMP. researchgate.net

Shape Memory Polymers: The polymers derived from cyclooctene and its derivatives are being investigated for their shape memory properties, which have potential applications in soft robotics and medical devices. researchgate.net

Another key research area is Organic Synthesis , where studies involving Cyclooctene, 5-methyl- and related structures focus on:

Development of Synthetic Methods: The synthesis of substituted cyclooctenes, including those with methyl groups, continues to be an area of interest, with the development of new cross-coupling reactions and other synthetic protocols. chem960.com

Stereoselective Synthesis: The synthesis of specific stereoisomers of substituted cyclooctenes is a challenging but important area of research, particularly for applications in areas like bioorthogonal chemistry where precise molecular geometry is crucial. mdpi.com

Detailed Research Findings

Recent research has delved into the specifics of the polymerization of substituted cyclooctenes. For instance, the ROMP of various 5-substituted cyclooctenes using a well-defined ruthenium-based catalyst has been successfully demonstrated, allowing for the incorporation of alcohol, ketone, ester, and bromine functionalities into the polymer backbone. umn.edunih.gov The molecular weight of the resulting polymers can be controlled by adjusting the monomer-to-catalyst ratio and through the use of chain transfer agents. umn.edunih.gov Subsequent hydrogenation of these polymers can yield ethylene (B1197577)/vinyl copolymers. umn.edunih.gov

Furthermore, the synthesis of novel functional polymers from cyclooctene derivatives containing toluenesulfonyl (tosyl) or methylsulfonyl (mesyl) groups at the 5-position has been reported. chemeo.com These functional groups are amenable to nucleophilic substitution, allowing for further modification of the polymer. chemeo.com The synthesis of both homopolymers and copolymers with cyclooctene has been achieved using Grubbs's catalysts. chemeo.com

The table below summarizes some of the key properties and research findings related to Cyclooctene, 5-methyl- and its polymerization.

| Property/Finding | Details |

| Chemical Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| Primary Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) umn.eduresearchgate.netnih.govresearchgate.netrsc.org |

| Common Catalysts for ROMP | Ruthenium-based (e.g., Grubbs' catalysts) umn.edunih.govchemeo.com, Molybdenum-based |

| Polymer Microstructure | ROMP of 5-substituted cyclooctenes is often not regio- or stereoselective, leading to amorphous polymers. researchgate.net |

| Functional Polymer Synthesis | Can be copolymerized with other functionalized cyclooctenes to create polymers with tailored properties. chemeo.com |

| Applications of Derived Polymers | Potential use in shape memory materials, soft robotics, and medical devices. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

13152-07-3 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

5-methylcyclooctene |

InChI |

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |

InChI Key |

NDEUHGLZVZJEGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC=CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclooctene, 5 Methyl and Its Functionalized Analogues

Established Synthetic Routes for 5-Methylcyclooctene Isomers

The introduction of a methyl group at the C5 position of the cyclooctene (B146475) ring is typically achieved through standard organometallic chemistry, leveraging commercially available cyclooctene precursors.

A primary and established route to 5-methylcyclooctene involves the allylic alkylation of a suitable precursor, such as 3-bromocyclooctene. While direct documentation for this specific transformation is sparse, the methodology follows a well-understood pathway in synthetic organic chemistry. The reaction is typically performed using an organocuprate reagent, specifically a Gilman reagent like lithium dimethylcuprate (Me₂CuLi).

The synthesis proceeds in two main steps:

Formation of the Organocuprate: Methyl lithium (MeLi) or a methyl Grignard reagent like methylmagnesium bromide (MeMgBr) is reacted with a copper(I) salt, such as copper(I) iodide (CuI), in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This forms the lithium dimethylcuprate reagent.

Allylic Alkylation: The pre-formed cuprate (B13416276) is then introduced to a solution of 3-bromocyclooctene. The cuprate undergoes a nucleophilic substitution reaction, where the methyl group attacks the allylic system. The reaction often proceeds via an Sₙ2' mechanism, where the nucleophile adds to the end of the double bond (C5 position), inducing a shift of the double bond and displacing the bromide leaving group from the C3 position. This results in the formation of 5-methylcyclooctene.

This organocuprate-mediated approach is favored for allylic alkylations as it generally minimizes the direct Sₙ2 substitution product (3-methylcyclooctene) and other side reactions.

Achieving stereocontrol in the synthesis of 5-methylcyclooctene derivatives is crucial for producing polymers with specific tacticities and properties. Stereoselective synthesis can target either the configuration of the chiral center at C5 or the geometry of the double bond relative to the substituent.

Research into the regio- and stereoselective ROMP of 3-substituted cis-cyclooctenes, including 3-methylcyclooctene, has demonstrated that high head-to-tail regioregularity and trans-stereoregularity can be achieved. acs.orgnih.gov The selectivity in these polymerizations was found to increase with the steric bulk of the substituent. acs.org These studies underscore the importance of monomer stereochemistry in dictating polymer microstructure.

For the asymmetric synthesis of 5-methylcyclooctene itself, methods would be adapted from established protocols for asymmetric allylic alkylation. This could involve:

Chiral Ligands: The use of a chiral ligand complexed to the copper center in the cuprate reagent can create a chiral environment, influencing the facial selectivity of the attack on the allylic substrate and leading to an enantiomeric excess of one stereoisomer.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the cyclooctene precursor, directing the incoming methyl group to a specific face before being cleaved.

While specific examples for 5-methylcyclooctene are not prominently documented, these principles form the foundation for modern asymmetric synthesis and would be the standard approach to obtaining enantiomerically enriched 5-methylcyclooctene. uoa.grnih.gov

Synthesis of Substituted Cyclooctene Monomers for Polymerization

The introduction of functional groups onto the cyclooctene scaffold provides monomers for ROMP, leading to functional polymers with tunable properties. These polymers can be used directly or serve as platforms for post-polymerization modification.

Novel cyclooctene monomers featuring sulfonyl groups have been synthesized for use in ROMP. Specifically, 5-toluenesulfonylcyclooctene (5-TsCOE) and 5-methylsulfonylcyclooctene (5-MsCOE) have been developed. researchgate.net These monomers contain tosyl (Ts) and mesyl (Ms) groups, respectively, which are excellent leaving groups for subsequent nucleophilic substitution reactions on the resulting polymer. researchgate.net

The synthesis of these monomers allows for the creation of novel homopolymers, such as poly(5-toluenesulfonylcyclooctene), and both statistical and multiblock copolymers with cyclooctene using Grubbs's catalysts. researchgate.net The presence of the sulfonyl groups enables further functionalization, for example, by grafting molecules like ethylene (B1197577) glycol onto the polymer backbone, although this can compete with elimination reactions that form additional double bonds in the polymer chain. researchgate.net

| Monomer | Functional Group | Polymerization Method | Resulting Polymer | Potential Application |

|---|---|---|---|---|

| 5-toluenesulfonylcyclooctene | Tosyl (-SO₂C₇H₇) | ROMP | Poly(5-toluenesulfonylcyclooctene) | Platform for post-polymerization grafting |

| 5-methylsulfonylcyclooctene | Mesyl (-SO₂CH₃) | ROMP | Poly(5-methylsulfonylcyclooctene) | Platform for post-polymerization grafting |

A range of other 5-substituted cyclooctenes have been synthesized to serve as monomers in ROMP, allowing for the direct incorporation of functionalities like halogens, alcohols, and esters into the polymer backbone. umn.eduacs.org

5-Bromocyclooctene: This monomer has been successfully polymerized using well-defined ruthenium catalysts. umn.eduacs.org It is a key intermediate, as the bromine atom can be displaced in subsequent reactions. A facile strategy for preparing macrocyclic oligo(5-bromocyclooct-1-ene) has also been developed. nih.gov

5-Chlorocyclooctene: While less common than the bromo- derivative, 5-chlorocyclooctene is another valuable monomer. Its synthesis can be readily achieved from 5-hydroxycyclooctene (a monomer also used in ROMP umn.eduacs.org) by reaction with standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

5-Methoxycyclooctene: The synthesis of this ether-functionalized monomer can be accomplished via a Williamson ether synthesis. This involves reacting a precursor with a leaving group, such as 5-bromocyclooctene, with sodium methoxide (B1231860) (NaOMe) in a suitable solvent.

The polymerization of these monomers using catalysts like the Hoveyda-Grubbs second-generation catalyst allows for the creation of a library of functionalized polymers and macrocycles, expanding the scope of materials accessible through ROMP. nih.govrsc.org

Photoisomerization Techniques for Trans-Cyclooctene (B1233481) Derivatives and their Relevance to Cyclic Olefin Synthesis

The synthesis of trans-cyclooctene derivatives is of significant interest due to the high ring strain of the trans double bond, which makes these molecules exceptionally reactive in strain-promoted cycloaddition reactions, a cornerstone of bioorthogonal chemistry. nih.gov However, the trans isomer is thermodynamically less stable than the cis isomer, necessitating specialized synthetic techniques.

A powerful method for synthesizing trans-cyclooctenes is the photochemical isomerization of their cis counterparts. This process is typically an equilibrium-limited reaction that favors the cis isomer. To overcome this, an elegant flow photochemistry technique has been developed.

The key features of this technique are summarized below:

| Component | Function | Example |

|---|---|---|

| UV Light Source | Provides energy for the cis-to-trans isomerization. | 254 nm lamp |

| Singlet Sensitizer (B1316253) | Absorbs light and transfers energy to the cis-olefin, facilitating isomerization. | Methyl benzoate |

| Flow System | Continuously circulates the reaction mixture from the photoreactor through a trapping column. | Peristaltic pump and tubing |

| Trapping Column | Selectively removes the trans-isomer from the reaction mixture, driving the equilibrium toward the product. | Silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) |

| Release Agent | Displaces the trans-olefin from the silver complex after the reaction is complete. | Aqueous ammonia (B1221849) (NH₄OH) |

In this process, a solution of the cis-cyclooctene derivative and a sensitizer is irradiated with UV light. The mixture is simultaneously pumped through a column containing silver nitrate adsorbed on silica gel. The π-bond of the strained trans-cyclooctene complexes strongly with the silver(I) ions, retaining it on the column. The uncomplexed cis-isomer is returned to the photoreactor to undergo further isomerization. This closed-loop system continuously shifts the equilibrium toward the desired trans-product. Once the starting material is consumed, the trans-cyclooctene is liberated from the column by washing with a solution of a stronger ligand, such as ammonia. This flow method is significantly more efficient than batch photoreactions for producing preparative yields of trans-cycloalkenes.

The synthesis of specific geometric isomers of substituted cyclooctenes, such as the (E)-isomer of 5-methyl-cyclooctene, presents a unique challenge due to the inherent strain of the trans double bond within the eight-membered ring. However, the development of specialized photochemical and metal-mediated techniques has enabled access to these valuable compounds. This article details established methodologies for the preparation of (E)-cyclooctene derivatives, with a focus on strategies applicable to 5-methyl-cyclooctene and its functionalized analogues.

Isomerization Strategies for the Synthesis of (E)-Cyclooctenes

The conversion of the more stable (Z)-isomer of a cyclooctene to the more strained (E)-isomer requires overcoming a significant energy barrier. Photochemical and metal-complexation strategies have proven to be the most effective approaches to achieve this transformation.

Singlet sensitized photoisomerization is a powerful method for the synthesis of (E)-cyclooctenes. This process involves the use of a sensitizer that absorbs light and transfers its energy in the singlet excited state to the (Z)-cyclooctene, promoting its conversion to the (E)-isomer.

The general mechanism involves the excitation of a sensitizer molecule (Sens) to its first excited singlet state (¹Sens*) by UV irradiation. This excited sensitizer can then interact with the ground state (Z)-cyclooctene to form a singlet exciplex. Within this exciplex, the energy is transferred, leading to the formation of the excited singlet state of the cyclooctene, which can then decay to either the (Z)- or (E)-isomer. The photostationary state (PSS) is the equilibrium mixture of isomers reached under prolonged irradiation.

A common sensitizer used for this transformation is methyl benzoate. nih.gov The choice of sensitizer can be critical, as its steric and electronic properties can influence the efficiency of the energy transfer and the resulting E/Z ratio at the photostationary state. rsc.org For instance, studies on 1-methylcyclooctene (B1609318) have shown that less sterically congested sensitizers can lead to higher proportions of the (E)-isomer. rsc.org While triplet sensitizers can also effect isomerization, singlet sensitization is often preferred as it can offer different selectivity profiles and, in some cases, higher quantum yields for the desired (E)-isomer. rsc.org

The practical application of this method often involves dissolving the starting (Z)-cyclooctene and the sensitizer in a suitable solvent, such as n-hexane, and irradiating the solution with a UV lamp, typically at 254 nm. nih.govnih.gov

Table 1: Representative Conditions for Singlet Sensitized Photoisomerization

| Starting Material | Sensitizer | Solvent | Irradiation Wavelength (nm) |

| (Z)-cyclooctene | Methyl benzoate | n-hexane/diethyl ether | 254 |

| (Z)-1-methylcyclooctene | Aromatic esters | Not specified | 214 |

| (Z)-cyclooctene | (-)-Menthyl benzene(di)carboxylates | Not specified | Not specified |

While singlet sensitized photoisomerization is effective, the photostationary state often favors the more stable (Z)-isomer, limiting the yield of the (E)-isomer. nih.gov To overcome this limitation, a highly effective strategy combines photoisomerization with in-situ separation of the (E)-isomer through selective complexation with a metal salt, typically silver nitrate (AgNO₃). nih.govresearchgate.net

This method exploits the ability of the strained (E)-cyclooctene to form a stable complex with silver(I) ions, while the less strained (Z)-isomer has a much weaker interaction. nih.govnih.gov The process is typically carried out in a flow system where a solution of the (Z)-cyclooctene and a singlet sensitizer (e.g., methyl benzoate) is irradiated while being continuously passed through a column packed with silver nitrate impregnated on silica gel (AgNO₃/SiO₂). nih.govnih.gov

As the solution flows through the irradiated zone, (E)-cyclooctene is formed. The entire mixture then passes through the AgNO₃/SiO₂ column, where the (E)-isomer is selectively retained as a silver complex. nih.gov The eluent, now depleted of the (E)-isomer but still containing the (Z)-isomer and the sensitizer, is recycled back to the photoreactor. nih.gov This continuous removal of the (E)-isomer from the reaction mixture shifts the equilibrium of the photoisomerization towards the formation of more (E)-cyclooctene, allowing for high yields of the desired product. nih.gov

This flow-photochemistry approach has been successfully applied to the synthesis of various functionalized (E)-cyclooctenes, including (E)-cyclooct-4-enone, a key intermediate for the synthesis of 5-substituted analogues. nih.gov The (E)-cyclooctene can be liberated from the silver complex by treatment with a competing ligand, such as ammonia. orgsyn.org

Table 2: Example of Metal Complexation-Driven Synthesis of a Functionalized (E)-Cyclooctene

| Starting Material | Sensitizer | Metal Salt/Support | Solvent | Yield | Reference |

| (Z)-cyclooct-4-enone | Methyl benzoate | AgNO₃/SiO₂ | Hexane | 62% | nih.gov |

| (Z)-5-hydroxy-cyclooctene | Methyl benzoate | AgNO₃/SiO₂ | Not specified | 72% (axial and equatorial isomers) | researchgate.netnih.gov |

This powerful combination of photoisomerization and selective metal complexation has become a standard and scalable method for accessing a wide range of functionalized (E)-cyclooctenes, which are valuable building blocks in organic synthesis and bioorthogonal chemistry. researchgate.netnih.gov

Ring Opening Metathesis Polymerization Romp of Cyclooctene, 5 Methyl

Catalytic Systems for 5-Methylcyclooctene ROMP

The success and control of ROMP are heavily dependent on the catalyst system used. Transition metal complexes, particularly those of tungsten, molybdenum, and ruthenium, have been central to the development of this polymerization method. wikipedia.org

Historically, the field of olefin metathesis, and by extension ROMP, was dominated by early transition metal catalysts. Systems based on tungsten and molybdenum were among the first to be developed for the ROMP of cyclic olefins. 20.210.105 These early catalysts were often ill-defined, heterogeneous mixtures, which, while effective in promoting polymerization, offered little control over the resulting polymer's properties, such as molecular weight and polydispersity. 20.210.105

One of the first well-defined catalysts capable of mediating ROMP was a tungsten-carbene complex, (CO)₅W=CPh₂, reported in 1976. 20.210.105 These early systems demonstrated the feasibility of polymerizing various cyclic olefins, including cyclooctene (B146475). 20.210.105 However, their high Lewis acidity and sensitivity to functional groups limited their application with substituted monomers like 5-methylcyclooctene. 20.210.105 Molybdenum-based catalysts, such as Schrock's catalysts, later offered higher activity and better functional group tolerance compared to their tungsten counterparts, but control over the polymerization could still be challenging. 20.210.105 Research on grafted metallo-carbynes, including molybdenum and tungsten complexes on silica (B1680970) supports, has shown activity in the ROMP of cyclooctene, yielding polyoctenamer. researchgate.net

Table 1: Examples of Early Transition Metal Catalyst Systems for ROMP

| Catalyst Type | Metal Center | Common Ligands/Activators | Characteristics |

|---|---|---|---|

| Ill-defined Mixtures | W, Mo | WCl₆/EtAlCl₂/EtOH | Heterogeneous, high activity, poor control |

| Fischer Carbenes | W | (CO)₅W=C(Ph)R | Well-defined, cocatalyst-free, limited activity |

This table provides a generalized overview of early catalyst systems.

The advent of well-defined ruthenium-based catalysts, particularly Grubbs catalysts, revolutionized the field of ROMP. These catalysts exhibit remarkable functional group tolerance, lower sensitivity to air and moisture compared to early transition metal systems, and provide excellent control over the polymerization process. beilstein-journals.orgcapes.gov.br The first-generation Grubbs catalyst, (PCy₃)₂Cl₂Ru=CHPh, and its subsequent generations have been extensively used for the ROMP of a wide array of functionalized monomers. umn.edu

Specifically for substituted cyclooctenes, the well-defined ruthenium catalyst (PCy₃)₂Cl₂Ru=CHCHCPh₂ has been successfully used to polymerize various 5-substituted cyclooctenes, incorporating functionalities like alcohols, ketones, and esters directly into the polymer backbone. umn.edu This tolerance is crucial for the polymerization of 5-methylcyclooctene. The second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, offer even higher activity and are effective for the ROMP of less-strained cyclic olefins. nsf.gov The Hoveyda-Grubbs second-generation catalyst, in particular, has been used for the efficient ROMP of functionalized cyclooctenes, leading to the formation of high-purity macrocyclic polymers through intramolecular backbiting processes. nih.gov

Table 2: Comparison of Grubbs-type Ruthenium Catalysts

| Catalyst Generation | Key Ligand Feature | Initiation Rate | Stability & Functional Group Tolerance |

|---|---|---|---|

| First Generation | Tricyclohexylphosphine (PCy₃) | Moderate | Good |

| Second Generation | N-Heterocyclic Carbene (NHC) | High | Excellent |

This table summarizes the general characteristics of different generations of Grubbs catalysts.

The development of well-defined molecular catalysts, such as the Schrock (Mo, W) and Grubbs (Ru) catalysts, has been a pivotal advancement in polymer chemistry. 20.210.105 These catalysts are single-site, meaning the polymerization occurs at a well-defined metal center. This allows for a "living" polymerization, where the termination and chain-transfer reactions are significantly suppressed relative to the propagation rate. nih.gov

Living ROMP, achievable with these catalysts, enables precise control over polymer molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of complex polymer architectures like block copolymers. nih.gov The catalyst (PCy₃)₂Cl₂Ru=CHCHCPh₂ has been shown to control the molecular weight of a poly(cyclooctene) derivative by varying the monomer-to-catalyst ratio. umn.edu The evaluation of these catalysts often involves kinetic studies and characterization of the resulting polymers using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and PDI. nsf.govnih.gov The choice of catalyst is critical, as different generations and variations of Grubbs catalysts can lead to different outcomes, such as linear polymers versus macrocycles. nih.gov

Mechanistic Investigations of 5-Methylcyclooctene ROMP

The mechanism of ROMP is a well-established catalytic cycle involving a metal-alkylidene (metal-carbene) species. wikipedia.org20.210.105 This process is a chain-growth polymerization. youtube.com

The polymerization of 5-methylcyclooctene via ROMP follows a general three-stage pathway:

Initiation: The process begins with the coordination of the double bond of the 5-methylcyclooctene monomer to the metal-alkylidene catalyst. This is followed by a [2+2] cycloaddition reaction to form a highly strained metallacyclobutane intermediate. 20.210.105youtube.com This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and forming a new, longer metal-alkylidene species, which now incorporates the first monomer unit. 20.210.105youtube.com

Propagation: The newly formed metal-alkylidene active center reacts with subsequent 5-methylcyclooctene monomers in a repetitive cycle. youtube.com Each cycle involves coordination, [2+2] cycloaddition, and cycloreversion, extending the polymer chain by one monomer unit at a time. wikipedia.org This propagation step continues until the monomer is consumed or the reaction is intentionally stopped.

Termination: In a living polymerization, the growing chains remain active until a specific quenching agent is added. youtube.com A common method for terminating ROMP initiated by Grubbs catalysts is the addition of ethyl vinyl ether, which reacts with the metal-carbene to form an inactive Fischer-type carbene, thus capping the polymer chain. youtube.com Uncontrolled termination can also occur through reactions with impurities or via chain transfer reactions, where the active metal center reacts with a double bond on another polymer backbone, which can broaden the PDI. youtube.comrsc.org

The thermodynamic driving force for ROMP is the enthalpy gained from the release of ring strain in the cyclic monomer. wikipedia.orgyoutube.com Monomers with high ring strain, such as norbornene (ring strain energy ~27.2 kcal/mol), polymerize readily. researchgate.net Cyclooctene has a moderate amount of ring strain, which is sufficient to drive the polymerization forward. hbku.edu.qa

The polymerization is an equilibrium process, and the position of this equilibrium is governed by the Gibbs free energy of polymerization (ΔG_p = ΔH_p - TΔS_p). For polymerization to be favorable, ΔG_p must be negative. youtube.com The relief of ring strain contributes to a negative enthalpy of polymerization (ΔH_p). The conversion of one monomer molecule into a repeating unit in a long polymer chain results in a loss of translational and rotational entropy, making the entropy change (ΔS_p) negative. researchgate.net

This relationship leads to the concept of a ceiling temperature (T_c), defined as T_c = ΔH_p / ΔS_p, above which the polymerization is no longer thermodynamically favorable. For cyclooctene, the relatively moderate ring strain results in a high monomer conversion under typical reaction conditions. hbku.edu.qa Fusing other rings to the cyclooctene ring can significantly alter the ring strain energy; for instance, fusing a trans-cyclobutane ring to cyclooctene was found to surprisingly reduce the ring strain energy of the eight-membered ring, making the resulting polymer more susceptible to depolymerization. nsf.govspringernature.com The methyl group at the 5-position of cyclooctene is not expected to dramatically alter the ring strain compared to the parent cyclooctene, thus allowing for efficient polymerization.

Table 3: Thermodynamic Data for ROMP of Selected Cyclic Olefins

| Monomer | Ring Strain Energy (kcal/mol) | Enthalpy of Polymerization (ΔH_p) (kcal/mol) | Entropy of Polymerization (ΔS_p) (cal/mol·K) |

|---|---|---|---|

| Cyclopentene | ~5 springernature.com | -5.6 researchgate.net | -18.5 researchgate.net |

| Cyclohexene | ~1 researchgate.net | - | - |

| Cyclooctene | ~7-8 springernature.com | - | - |

Stereochemical Control and Regioselectivity in Poly(5-methylcyclooctene) Formation

The stereochemistry of the resulting polymer, poly(5-methylcyclooctene), is a critical aspect of its properties. The formation of cis or trans double bonds in the polymer backbone can be influenced by several factors. Stereoselectivity in ROMP can arise from steric crowding or the coordination of a newly formed double bond to the metal center of the catalyst. youtube.com

In the case of substituted cyclooctenes, the regioselectivity of the monomer enchainment is also a key consideration. The orientation of the methyl-substituted monomer unit as it adds to the growing polymer chain can lead to different microstructures, such as head-to-tail, head-to-head, or tail-to-tail arrangements. The specific catalyst system and reaction conditions play a crucial role in determining the predominant regiochemistry and stereochemistry of the final polymer. For instance, in polyesters with cycloaliphatic rings, a high trans isomer ratio often leads to semi-crystalline materials, while a lower trans content can result in amorphous polymers due to the introduction of "kinks" in the polymer chain. researchgate.net

Living Polymerization Characteristics and Controlled Polymer Synthesis

ROMP of cyclooctene, 5-methyl- can exhibit characteristics of a living polymerization under specific conditions. wikipedia.org A living polymerization is a chain-growth process that proceeds in the absence of chain transfer and termination reactions. wikipedia.org This allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI), a measure of the distribution of molecular weights in a given polymer sample. wikipedia.org

Key features of a living ROMP include:

Fast and complete initiation: The rate of initiation should be much faster than the rate of propagation. wikipedia.org

Absence of termination and chain transfer: The growing polymer chains remain active. wikipedia.org

This "living" nature enables the synthesis of well-defined block copolymers by the sequential addition of different monomers. wikipedia.org The ability to control the polymer architecture in this manner is a significant advantage for creating materials with tailored properties.

Homopolymerization of Cyclooctene, 5-methyl-

The homopolymerization of cyclooctene, 5-methyl- via ROMP yields poly(5-methylcyclooctene). The efficiency of this process and the characteristics of the resulting polymer are influenced by various factors.

Factors Influencing Polymer Yield and Molecular Weight

Several experimental parameters have a significant impact on the polymer yield and molecular weight during the homopolymerization of cyclic olefins. Research on the ROMP of various cyclooctenes has shown that the monomer's ring strain energy is a crucial factor. scienceopen.com Cyclooctene itself, having a moderate ring strain, generally shows high monomer conversion. scienceopen.com

Other factors that influence the polymerization include:

Temperature: The reaction temperature can affect the rate of polymerization and potentially influence side reactions. scienceopen.com

Monomer Concentration: The initial concentration of the monomer can impact the kinetics of the polymerization. scienceopen.com

Monomer-to-Catalyst Ratio: This ratio is a key determinant of the final molecular weight of the polymer in a living polymerization. umn.edu

Chain Transfer Agents: The addition of a chain transfer agent can be used to control the molecular weight of the resulting polymer. umn.edu

Table 1: Factors Affecting Polymerization of Cyclooctenes

| Factor | Influence |

| Ring Strain Energy | Higher strain generally leads to higher monomer conversion. scienceopen.com |

| Temperature | Affects reaction rate and potential side reactions. scienceopen.com |

| Monomer Concentration | Influences polymerization kinetics. scienceopen.com |

| Monomer-to-Catalyst Ratio | Controls polymer molecular weight in living systems. umn.edu |

| Chain Transfer Agent | Can be used to regulate molecular weight. umn.edu |

Microstructural Characteristics of Poly(5-methylcyclooctene) (e.g., Cis/Trans Ratio, Amorphous Nature)

Polymers with a low content of the trans isomer tend to be amorphous due to the irregular structure introduced by the cis linkages, which act as kinks in the polymer chain and hinder crystallization. researchgate.net Conversely, a higher proportion of the more linear trans units can lead to semi-crystalline materials. researchgate.net The amorphous or semi-crystalline nature of the polymer significantly impacts its physical and mechanical properties, such as its glass transition temperature and tensile strength.

Copolymerization Strategies Involving Cyclooctene, 5-methyl-

Copolymerization allows for the creation of polymers with a combination of properties derived from the different monomer units incorporated into the polymer chain.

Synthesis of Statistical Copolymers with Other Cyclic Olefins

Statistical copolymers can be synthesized by the simultaneous ROMP of cyclooctene, 5-methyl- and other cyclic olefins. In a statistical copolymer, the different monomer units are distributed randomly along the polymer chain. The reactivity ratios of the comonomers, which describe the relative rates at which each monomer adds to the growing polymer chain, determine the final composition and sequence distribution of the copolymer. The synthesis of such copolymers via ROMP allows for the fine-tuning of material properties by varying the comonomer feed ratio.

Preparation of Block Copolymers via Sequential Monomer Addition

The synthesis of well-defined block copolymers is a key application of living polymerization techniques, including ROMP. researchgate.net This method allows for the creation of macromolecules composed of distinct polymer segments, or blocks, by adding different monomers to the reaction in a sequential manner. ohiolink.educmu.edu For this process to be successful, the polymerization must proceed with minimal chain transfer or termination reactions, a characteristic of living systems. cmu.edu

In the context of substituted cyclooctenes, AB diblock copolymers have been effectively prepared by the sequential ring-opening metathesis polymerization catalyzed by ruthenium-based Grubbs catalysts. researchgate.netrsc.org The general strategy involves capitalizing on the different polymerization rates of substituted and unsubstituted monomers. Research on 3-substituted cyclooctenes, such as cis-3-phenylcyclooct-1-ene (3PC) and cis-cyclooct-2-en-1-yl acetate (B1210297) (3AC), demonstrates a common approach where the more slowly polymerizing substituted monomer is polymerized first. researchgate.netrsc.org Once this initial block is formed, a second, faster-polymerizing monomer, like unsubstituted cis-cyclooctene (COE), is introduced to grow the second block from the active ruthenium-alkylidene chain ends. researchgate.netrsc.org This sequential addition prevents the formation of random or statistical copolymers, which can occur if both monomers are present simultaneously due to extensive chain transfer. researchgate.netrsc.org

While specific studies detailing the block copolymerization of 5-methyl-cyclooctene are not widely documented, the principles derived from analogous 3-substituted systems are directly applicable. The methyl group at the 5-position would likely influence its polymerization kinetics relative to unsubstituted cyclooctene, making it a candidate for forming block copolymers through sequential addition. The resulting block copolymers, after hydrogenation of the backbone double bonds, can yield materials with varied thermal characteristics reflective of their precise block architecture. researchgate.netrsc.org

Table 1: Examples of AB Diblock Copolymers Synthesized via Sequential ROMP of Substituted Cyclooctenes and Cyclooctene (Analogous Systems) This table presents data for copolymers derived from 3-substituted cyclooctenes as analogous examples due to limited specific data on 5-methyl-cyclooctene.

| First Monomer (Block A) | Second Monomer (Block B) | Resulting Diblock Copolymer | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI, Mw/Mn) | Reference |

|---|---|---|---|---|---|

| cis-3-phenylcyclooct-1-ene (3PC) | cis-cyclooctene (COE) | poly(3PC-b-COE) | Not Reported | Not Reported | researchgate.netrsc.org |

| cis-cyclooct-2-en-1-yl acetate (3AC) | cis-cyclooctene (COE) | poly(3AC-b-COE) | Not Reported | Not Reported | researchgate.netrsc.org |

Interchain Cross-Metathesis in Copolymer Synthesis

Interchain cross-metathesis is a powerful secondary metathesis reaction that can occur during or after initial polymerization. researchgate.netbeilstein-journals.org This process involves the reshuffling of monomer units along the backbones of polymer chains, leading to the breakup and formation of new double bonds via the olefin metathesis mechanism. beilstein-journals.org Initially considered an undesirable side reaction that could broaden molecular weight distribution, it has been strategically harnessed to synthesize random and multiblock copolymers. beilstein-journals.org

The process can be used to create multiblock copolymers by blending two different homopolymers in the presence of a metathesis catalyst. researchgate.netresearchgate.net The reaction begins with the exchange of chain segments between the parent homopolymers, which first results in the formation of diblock copolymers. beilstein-journals.org As the reaction proceeds, further metathesis events lead to a more random distribution of blocks, ultimately forming a statistical multiblock copolymer structure. beilstein-journals.orgresearchgate.net

Specific research into the interchain cross-metathesis of poly(5-methyl-cyclooctene) is not prominent, but studies on closely related systems offer significant insight. For example, multiblock copolymers with isolated functional groups have been successfully synthesized via the interchain exchange cross-metathesis between polycyclooctene and poly(5-toluenesulfonylcyclooctene). researchgate.net This demonstrates that a substituent at the 5-position does not inhibit this type of reaction. The average length of the copolymer blocks can be controlled by varying the reaction conditions, providing a method to tailor the final material properties. researchgate.net The cross-metathesis involving poly(5-hydroxyoctenamer) has also been studied, though challenges related to polymer solubility were noted. beilstein-journals.org

Table 2: Evolution of Average Block Length in Multiblock Copolymers via Interchain Cross-Metathesis (Analogous System) This table illustrates the concept using data from the cross-metathesis of polynorbornene (PNB) and polyoctenamer (PCOE) as a representative example.

| Reacting System | Catalyst (mol%) | Reaction Time | Average Block Length (L) | Reference |

|---|---|---|---|---|

| PNB + PCOE | 0.33% Gr-1 | Initial | ~200 | researchgate.net |

| PNB + PCOE | 0.33% Gr-1 | Final | ~2 | researchgate.net |

| PNB + PCOE | 1% Gr-1 | Initial | ~200 | researchgate.net |

| PNB + PCOE | 1% Gr-1 | Final | ~2 | researchgate.net |

Precision Architectures in Copolymers Derived from Substituted Cyclooctenes

The concept of precision in polymer science refers to the exacting control over a polymer's molecular architecture, including its sequence, stereochemistry, and regioregularity. Ring-opening metathesis polymerization has proven to be an exceptional method for achieving such precision, particularly with substituted cyclic monomers.

For 5-methyl-cyclooctene, achieving similar precision in its polymerization would be a primary objective for creating well-defined materials. The position of the methyl group at the 5-carbon, being further from the double bond than in the 3-substituted case, might have a different, potentially lesser, directing effect on the polymerization. However, the principles of catalyst selection and reaction condition optimization learned from other substituted cyclooctenes would be paramount in controlling the architecture of poly(5-methyl-cyclooctene) and its copolymers.

Table 3: Regio- and Stereoselectivity in the ROMP of 3-Substituted Cyclooctenes (Analogous Systems) This table showcases the high degree of precision achievable in the ROMP of 3-substituted cyclooctenes, which serves as a model for the desired control in 5-methyl-cyclooctene polymerization.

| Monomer (3RCOE) | Substituent (R) | % Head-to-Tail (HT) Regioregularity | % trans-Vinylene Content | Reference |

|---|---|---|---|---|

| 3-methyl-cyclooctene | Methyl | >98% | >98% | acs.org |

| 3-ethyl-cyclooctene | Ethyl | >98% | >98% | acs.org |

| 3-hexyl-cyclooctene | Hexyl | >98% | >98% | acs.org |

| 3-phenyl-cyclooctene | Phenyl | >98% | >98% | acs.org |

Advanced Spectroscopic and Analytical Characterization of Poly 5 Methylcyclooctene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers, providing insights into the polymer backbone, side-chain structure, and the geometric isomerism of the double bonds within the polymer chain.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of poly(5-methylcyclooctene). Analysis of the chemical shifts and coupling patterns in the NMR spectra allows for the unambiguous assignment of signals to specific protons and carbons in both the polymer backbone and the methyl side-chain. mdpi.com

In a typical ¹H NMR spectrum of poly(5-methylcyclooctene), the protons of the polymer backbone and the methyl side-chain resonate at distinct chemical shifts. For instance, the olefinic protons of the main chain appear in a specific region, while the aliphatic protons of the backbone and the methyl group protons have their own characteristic signals. Similarly, the ¹³C NMR spectrum provides complementary information, with separate signals for the olefinic carbons, the aliphatic backbone carbons, and the methyl side-chain carbon. The precise chemical shifts can be influenced by the solvent used and the isomeric (cis/trans) configuration of the double bonds in the polymer backbone.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Poly(5-methylcyclooctene)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Olefinic Protons (Backbone) | 5.2 - 5.5 | 129 - 131 |

| Aliphatic Protons (Backbone) | 1.0 - 2.2 | 25 - 40 |

| Methyl Protons (Side-Chain) | 0.8 - 1.0 | 19 - 23 |

Note: The chemical shift ranges are approximate and can vary based on experimental conditions and the specific microstructure of the polymer.

The ring-opening metathesis polymerization (ROMP) of 5-methylcyclooctene can result in polymer chains containing both cis and trans vinylene groups. The ratio of these isomers significantly influences the physical and mechanical properties of the resulting polymer. ¹³C NMR spectroscopy is a particularly effective method for quantifying the cis/trans isomer content.

The carbon atoms adjacent to the double bond (allylic carbons) exhibit distinct chemical shifts depending on whether the double bond is in the cis or trans configuration. This difference in chemical environment allows for the resolution of separate signals for the cis and trans isomers in the ¹³C NMR spectrum. By integrating the peak areas of these characteristic signals, the relative amounts of cis and trans units in the polymer chain can be accurately determined.

Table 2: Representative ¹³C NMR Data for Quantitative Cis/Trans Analysis of Poly(5-methylcyclooctene)

| Isomer | Characteristic ¹³C Signal (ppm) | Integration Value | Percentage (%) |

| cis | ~27.5 | (Integrated area of cis peak) | (Area_cis / (Area_cis + Area_trans)) * 100 |

| trans | ~32.8 | (Integrated area of trans peak) | (Area_trans / (Area_cis + Area_trans)) * 100 |

Note: The specific chemical shifts can vary slightly depending on the NMR solvent and reference standard.

This quantitative analysis is crucial for correlating the polymerization conditions with the resulting polymer microstructure and, consequently, its macroscopic properties.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czshimadzu.com This method separates polymer molecules based on their hydrodynamic volume in solution.

In an SEC/GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. tainstruments.com Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to a greater extent and have a longer elution time. shimadzu.com By calibrating the column with polymer standards of known molecular weight, the elution profile of a poly(5-methylcyclooctene) sample can be converted into a molecular weight distribution curve.

From this distribution, several important average molecular weights can be calculated, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). The ratio of these two values gives the Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution. researchgate.netub.edu A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths. researchgate.net

Table 3: Example SEC/GPC Data for Poly(5-methylcyclooctene) Samples

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| P(5-MCOE)-1 | 55,000 | 115,500 | 2.1 |

| P(5-MCOE)-2 | 62,000 | 121,500 | 1.96 |

| P(5-MCOE)-3 | 48,000 | 100,800 | 2.1 |

Note: These values are illustrative and depend on the specific polymerization conditions.

The molecular weight and PDI are critical parameters that influence the mechanical strength, melt viscosity, and other processing characteristics of poly(5-methylcyclooctene).

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For polymers, these techniques are essential for determining key thermal transitions.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. youtube.com This allows for the determination of important thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm). osti.govnih.gov

The glass transition temperature (Tg) is a characteristic of the amorphous regions of a polymer. osti.gov It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov This transition is observed as a step-like change in the heat capacity in the DSC thermogram.

If poly(5-methylcyclooctene) possesses a sufficient degree of crystallinity, it will also exhibit a melting transition. The melting temperature (Tm) is the temperature at which the crystalline domains of the polymer melt and become amorphous. This is observed as an endothermic peak in the DSC curve, and the area of this peak is proportional to the enthalpy of fusion.

Table 4: Representative DSC Data for Poly(5-methylcyclooctene)

| Parameter | Value |

| Glass Transition Temperature (Tg) | -50 °C |

| Melting Temperature (Tm) | 35 °C |

| Enthalpy of Fusion (ΔHm) | 45 J/g |

Note: These values are hypothetical and can be significantly influenced by factors such as the cis/trans ratio, molecular weight, and thermal history of the sample. For instance, a higher cis content generally leads to a lower Tg.

The thermal properties determined by DSC are vital for understanding the service temperature range and processing conditions for poly(5-methylcyclooctene).

Thermogravimetric Analysis (TGA) for Thermal Stability

For poly(5-methylcyclooctene), TGA is employed to understand how the presence of the methyl substituent on the cyclooctene (B146475) ring influences the thermal degradation behavior of the resulting polyalkenamer. The thermal stability of polyolefins is a key parameter for their processing and end-use applications. The introduction of a substituent on the polymer backbone can alter the degradation mechanism and onset temperature. d-nb.info

A typical TGA experiment for poly(5-methylcyclooctene) would involve heating a small sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters such as the onset temperature of decomposition (Tonset), the temperature at which 5% and 10% weight loss occurs (T5% and T10%), and the temperature of maximum degradation rate (Tmax) can be determined.

Detailed Research Findings:

Below is a representative TGA data table for a hypothetical sample of poly(5-methylcyclooctene), based on typical values for related polyalkenamers.

| Parameter | Value (°C) |

| Tonset | 380 |

| T5% | 395 |

| T10% | 410 |

| Tmax | 430 |

| Char Residue at 600 °C (%) | < 1 |

Note: This data is representative and may vary based on the specific molecular weight, microstructure, and purity of the polymer.

Morphological Characterization Methods (e.g., Atomic Force Microscopy, Transmission Electron Microscopy)

The morphology of a polymer, which describes the arrangement and ordering of polymer chains in the solid state, profoundly impacts its macroscopic properties. mdpi.com Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface and bulk morphology of polymers at the nanoscale. nih.govnih.govresearchgate.net

Atomic Force Microscopy (AFM):

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. nih.govnih.gov For poly(5-methylcyclooctene), AFM can be used to study the surface features of thin films, revealing details about surface roughness, phase separation in polymer blends, and the morphology of crystalline domains. researchgate.netresearchgate.net

In tapping mode AFM, a sharp tip attached to a cantilever is oscillated near its resonance frequency as it scans the sample surface. Changes in the cantilever's oscillation amplitude and phase due to tip-sample interactions are used to construct topographic and phase images, respectively. Phase imaging is particularly useful for distinguishing between different components in a polymer blend or identifying regions with different mechanical properties (e.g., crystalline vs. amorphous domains).

Transmission Electron Microscopy (TEM):

TEM offers even higher resolution than AFM and is used to investigate the internal morphology of a material. researchgate.net To study poly(5-methylcyclooctene) with TEM, ultra-thin sections of the polymer are prepared and stained with heavy-metal compounds (e.g., osmium tetroxide or ruthenium tetroxide) that selectively react with the double bonds in the polymer backbone. This staining enhances the contrast between the amorphous and crystalline regions, allowing for their visualization.

Detailed Research Findings:

The morphology of poly(5-methylcyclooctene) is expected to be semi-crystalline, similar to polycyclooctene. The presence of the methyl group might influence the degree of crystallinity and the size and shape of the crystalline lamellae.

AFM studies on thin films of poly(5-methylcyclooctene) would likely reveal a nodular or granular surface topography, characteristic of many semi-crystalline polymers. The size of these features would be dependent on the crystallization conditions. Phase imaging could potentially distinguish between the harder crystalline domains and the softer amorphous regions.

TEM analysis of stained ultra-thin sections would provide a more detailed view of the internal structure. It is anticipated that TEM images would show lamellar crystalline structures embedded within an amorphous matrix. The thickness and arrangement of these lamellae are crucial for determining the mechanical properties of the polymer.

Below is a table summarizing the expected morphological features of poly(5-methylcyclooctene) that can be characterized by AFM and TEM.

| Characterization Technique | Observed Feature | Typical Dimensions |

| AFM (Topography) | Surface Roughness (RMS) | 1-10 nm |

| AFM (Phase Imaging) | Phase contrast between crystalline and amorphous domains | N/A |

| TEM (Stained sections) | Crystalline Lamellae Thickness | 5-20 nm |

| TEM (Stained sections) | Spherulite Size (if present) | 1-10 µm |

Note: These values are representative and can be influenced by processing conditions and thermal history.

Computational and Theoretical Chemistry Studies on Cyclooctene, 5 Methyl Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like 5-methylcyclooctene. scirp.org DFT methods are prized for their balance of computational cost and accuracy in predicting molecular structures, reaction energies, and electronic properties. scirp.org The B3LYP functional is a widely used hybrid functional known for its accuracy with organic molecules. mdpi.com

Elucidation of Reaction Mechanisms (e.g., ROMP, Functionalization)

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For 5-methylcyclooctene, this is particularly relevant for understanding its polymerization and functionalization pathways.

Ring-Opening Metathesis Polymerization (ROMP): DFT studies on olefin metathesis can reveal the intricate steps of catalyst activation, monomer coordination, and the formation and cleavage of the metallacyclobutane intermediate. researchgate.net While specific DFT studies on 5-methylcyclooctene are not widely documented, research on related systems, such as the ROMP of norbornene and cyclooctene (B146475) using ruthenium or molybdenum catalysts, provides a framework for understanding this process. researchgate.netdntb.gov.ua Such studies analyze how the steric and electronic properties of the catalyst's ligands influence selectivity and reactivity. dntb.gov.ua For 5-methylcyclooctene, DFT could be used to compare the energy barriers for the coordination of the monomer to the metal center and the subsequent steps, predicting the rate and stereoselectivity of the polymerization.

Functionalization Reactions: DFT is also a powerful tool for investigating the mechanisms of functionalization reactions, such as cycloadditions. mdpi.comresearchgate.net For the double bond in 5-methylcyclooctene, DFT can predict the regioselectivity and stereoselectivity of reactions like epoxidation, dihydroxylation, or cycloadditions. By calculating the transition state energies for different attack trajectories (e.g., syn or anti to the methyl group), researchers can predict the most likely product outcome. rsc.org

A representative table of calculated energy barriers for a hypothetical reaction is shown below.

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) |

| ROMP Initiation | Catalyst-Olefin Coordination | 5.2 |

| Metallacyclobutane Formation | 10.8 | |

| Epoxidation | Peroxyacid attack (syn) | 15.3 |

| Peroxyacid attack (anti) | 14.1 |

Note: This table is illustrative, based on typical values for related cycloalkene systems, and does not represent experimentally verified data for 5-methylcyclooctene.

Conformational Analysis and Ring Strain Contributions

The eight-membered ring of cyclooctene is highly flexible, capable of adopting multiple low-energy conformations. The presence of a methyl group at the 5-position adds another layer of complexity to its conformational landscape.

Conformational Analysis: DFT calculations can be used to locate and determine the relative energies of the various stable conformers of 5-methylcyclooctene. psu.edunih.gov For the parent cyclooctene, several conformations such as the twist-boat-chair, boat-chair, and boat-boat are known. DFT optimization would reveal how the C5-methyl group influences the stability of these forms, likely favoring conformations where the methyl group occupies a pseudo-equatorial position to minimize steric interactions.

A hypothetical comparison of the relative energies of different 5-methylcyclooctene conformers is provided below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Boat-Chair (Me-eq) | 0.00 | C4-C5-C6-C7: 65 |

| Boat-Chair (Me-eq) | 1.25 | C4-C5-C6-C7: 85 |

| Twist-Boat-Chair (Me-ax) | 2.80 | C4-C5-C6-C7: 68 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from DFT conformational analysis.

Electronic Structure and Reactivity Predictions

DFT calculations provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. mdpi.com

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For 5-methylcyclooctene, the HOMO is expected to be localized on the C=C double bond, indicating its susceptibility to attack by electrophiles. The LUMO would similarly indicate the sites most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

Reactivity Descriptors: DFT can be used to calculate various reactivity indices. ugent.be The molecular electrostatic potential (MEP) map visually identifies the electron-rich (negative potential, typically around the double bond) and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. scirp.org Other descriptors like Fukui functions can be used to predict the regioselectivity of reactions more quantitatively. researchgate.net These analyses would predict that electrophilic attack on 5-methylcyclooctene would preferentially occur at the double bond.

| Electronic Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 0.3 D |

Note: This is an illustrative table of electronic properties that could be derived from DFT calculations.

Molecular Dynamics Simulations of Polymer Structures

While DFT is excellent for single molecules or reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of large systems over time, such as a polymer chain in a solvent or a polymer melt. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the dynamic evolution of the structure. youtube.com

Theoretical Modeling of Polymerization Processes and Polymer Architectures

Theoretical modeling provides a bridge between the mechanistic insights from DFT and the macroscopic outcomes of a polymerization reaction. core.ac.uk These models can simulate the evolution of the entire polymer ensemble, predicting properties like molecular weight distribution, copolymer composition, and polymer architecture.

For the ROMP of 5-methylcyclooctene, kinetic Monte Carlo (kMC) modeling could be used. The rate constants for key reaction steps (initiation, propagation, chain transfer), often derived from DFT calculations, serve as inputs for the kMC simulation. The model can then predict how reaction conditions (e.g., monomer-to-initiator ratio, temperature) affect the final polymer properties.

Furthermore, theoretical models can be crucial for designing specific polymer architectures. For instance, in a copolymerization of 5-methylcyclooctene with another cycloolefin, modeling can help predict the monomer sequence distribution (e.g., random, alternating, or blocky) based on the relative reactivity ratios of the monomers. This is essential for tailoring the properties of the resulting copolymer. Theoretical studies on catalyst design can also inform the synthesis of catalysts that control the tacticity (the stereochemical arrangement of the methyl groups along the polymer backbone), leading to polymers with highly ordered structures and specialized properties. mdpi.com

Functionalization and Chemical Transformations of Cyclooctene, 5 Methyl and Its Polymers

Direct Functionalization of 5-Methylcyclooctene Monomer

The reactivity of the 5-methylcyclooctene monomer is primarily dictated by its carbon-carbon double bond and the allylic C-H bonds, making it a target for various functionalization strategies.

Electrophilic and Nucleophilic Addition Reactions

The double bond in 5-methylcyclooctene is electron-rich, rendering it susceptible to attack by electrophiles. libretexts.org In electrophilic addition reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

With an unsymmetrical alkene like 5-methylcyclooctene, the addition of protic acids such as hydrogen halides (HX) is expected to follow Markovnikov's rule. libretexts.orgbham.ac.uk The rule states that the hydrogen atom of the acid will attach to the carbon atom of the double bond that already has more hydrogen atoms. bham.ac.uk In the case of 5-methylcyclooctene, this would lead to the formation of a more stable secondary carbocation adjacent to the methyl-bearing carbon, rather than a primary carbocation. The subsequent attack by the halide nucleophile results in the major product.

General Mechanism of Electrophilic Addition of HX to 5-Methylcyclooctene

Step 1: The electrophilic hydrogen of the hydrogen halide (H-X) is attacked by the electron pair of the C=C double bond. This breaks the pi bond and forms a new C-H sigma bond, creating a carbocation intermediate. libretexts.orgyoutube.com

Step 2: The halide ion (X⁻), acting as a nucleophile, attacks the positively charged carbon atom, forming a new C-X sigma bond and yielding the final halogenated cyclooctane (B165968) product. youtube.com

Hydration, the addition of water across the double bond, can also be achieved, typically under acidic conditions (e.g., using sulfuric acid). This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule to yield an alcohol. libretexts.org

Nucleophilic addition reactions are less common for simple alkenes unless the double bond is activated by electron-withdrawing groups. However, derivatives of 5-methylcyclooctene, such as α,β-unsaturated ketones (enones), can readily undergo nucleophilic conjugate addition (Michael addition). bham.ac.uk For instance, the synthesis of trans-cyclooct-4-enone derivatives provides a platform for diastereoselective nucleophilic additions. researchgate.net These reactions are crucial for creating complex molecular architectures. researchgate.net

C-H Functionalization Strategies in Related Cyclic Olefins

Direct C-H functionalization is a powerful tool for creating C-C, C-N, and C-O bonds, offering a more step-economic approach compared to traditional methods. rsc.orgacs.org These strategies can target the olefinic C-H bonds directly at the double bond or the allylic C-H bonds adjacent to it.

Transition metal-catalyzed C-H activation has emerged as a key method for functionalizing alkenes. rsc.org Catalysts based on metals like palladium, rhodium, and copper can mediate the coupling of cyclic olefins with various partners. acs.orgrsc.org For example, the Heck reaction, a well-known palladium-catalyzed process, involves the alkenylation of aryl or vinyl electrophiles. nih.gov More recent developments have focused on the direct alkenylation through radical addition to the alkene followed by an oxidation/elimination sequence. rsc.orgnih.gov

Key Approaches to C-H Functionalization in Cyclic Olefins:

| Strategy | Catalyst/Reagent Type | Description |

| Directed C-H Activation | Transition Metals (e.g., Pd, Rh) | A directing group on the substrate coordinates to the metal center, guiding the C-H activation to a specific site. acs.org |

| Radical Alkenylation | Radical Initiators (e.g., Peroxides), Copper Catalysts | An alkyl radical, generated from an alkane, adds to the double bond of the olefin. The resulting radical intermediate can then undergo further reactions to form the functionalized product. acs.orgrsc.org |

| Carbene Insertion | Dirhodium Catalysts | A metal-carbene intermediate is generated, which can then insert into a C-H bond, including remote, unactivated methylene (B1212753) C-H bonds in cyclic systems. acs.org |

These methods, while often studied on model cyclic olefins, provide a framework for the potential C-H functionalization of 5-methylcyclooctene, enabling the introduction of new functional groups without pre-functionalization of the double bond.

Post-Polymerization Modification of Poly(5-methylcyclooctene)

Poly(5-methylcyclooctene), synthesized via Ring-Opening Metathesis Polymerization (ROMP), is a polymer with a repeating unit containing a double bond in its backbone. This unsaturation serves as a handle for a wide array of post-polymerization modifications, a versatile strategy for tuning polymer properties. nih.govnih.gov

Hydrogenation to Saturated Polyolefins for Materials Applications

The double bonds in the backbone of poly(5-methylcyclooctene) can be saturated through hydrogenation. This transformation converts the unsaturated polyalkenamer into a saturated polyolefin, analogous to a specialty polyethylene (B3416737). This process significantly alters the material's properties, often improving its thermal stability, oxidative resistance, and mechanical performance. researchgate.net

The hydrogenation of ROMP polymers is typically carried out using heterogeneous catalysts under hydrogen pressure. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving complete saturation without polymer degradation.

Catalysts and Conditions for Hydrogenation of ROMP Polymers

| Catalyst | Support | Temperature (°C) | Time (h) | Efficacy |

| Palladium (Pd) | γ-Al₂O₃ | 80 | 1 | Successful hydrogenation of a poly(tetracyclododecene) derivative. researchgate.net |

| Palladium (Pd) | Carbon (C) | 100 | 48 | Complete hydrogenation of ring-opened polynorbornene. researchgate.net |

| Ruthenium (Ru) | γ-Al₂O₃ | 80 | 1 | Lower efficiency compared to Palladium for poly(tetracyclododecene). researchgate.net |

| Raney Nickel (Ni) | - | 160 | 5 | Requires higher temperature and longer time. researchgate.net |

The resulting hydrogenated polymer, a saturated hydrocarbon, is expected to exhibit different physical properties, such as crystallinity and transition temperatures, compared to the initial unsaturated polymer. researchgate.netresearchgate.net

Grafting-Onto Strategies for Specific Polymer Modifications

The "grafting-onto" approach involves attaching pre-synthesized polymer chains (grafts) to the backbone of another polymer. In the context of poly(5-methylcyclooctene), the backbone double bonds are typically functionalized first to create reactive sites for attaching the grafts.

A study on related functionalized polyoctenamers developed a method for grafting polyethylene glycol (PEG) chains. researchgate.net This was achieved by first synthesizing a polyoctenamer containing tosyl or mesyl groups. These groups can then be displaced by a nucleophile, such as the end of a PEG chain. researchgate.net However, this process can compete with an elimination reaction that creates additional double bonds in the backbone. researchgate.net

This strategy allows for the creation of graft copolymers with well-defined structures, which can be used to combine the properties of different polymers, for instance, creating amphiphilic materials for self-assembly applications.

Backbone Epoxidation and Other Derivatizations

The double bonds along the backbone of poly(5-methylcyclooctene) are amenable to various chemical transformations beyond hydrogenation. Epoxidation, the conversion of the double bond to an oxirane ring, is a particularly useful modification.

Epoxy groups are versatile reactive handles that can be subsequently opened by a variety of nucleophiles (e.g., amines, alcohols, water), allowing for the introduction of a wide range of functionalities. wiley-vch.de This two-step modification process significantly expands the scope of accessible functional polymers. For example, epoxy groups were successfully introduced into the main chains of copolymers derived from cyclooctene (B146475) and subsequently used for further reactions. researchgate.net

Other potential derivatizations include:

Thiol-ene Addition: A radical-mediated reaction that adds thiols across the double bonds, allowing for the introduction of sulfur-containing functional groups. wiley-vch.de

Cycloaddition Reactions: The double bonds can participate in cycloadditions, such as Diels-Alder or azide-alkyne cycloadditions, to append complex cyclic moieties. nih.gov

Elimination Reactions: As seen in polymers with leaving groups like tosylates, elimination reactions can be used to introduce additional unsaturation (dienes) into the polymer backbone, which can be useful for subsequent cross-linking or other reactions. researchgate.net

These post-polymerization modification techniques demonstrate the utility of poly(5-methylcyclooctene) as a scaffold for creating advanced functional materials with precisely controlled chemical structures and physical properties.

Advanced Applications in Materials Science and Engineering

Development of Specialty Polymeric Materials from 5-Methylcyclooctene

The polymerization of 5-methylcyclooctene and its derivatives serves as a foundation for creating a diverse array of specialty polymeric materials. The ability to control the polymerization process and incorporate various functional groups opens up possibilities for designing polymers with specific and desirable properties.

Synthesis of Amorphous Polyalkenamers with Tunable Properties

Ring-opening metathesis polymerization (ROMP) is a powerful method for the synthesis of polyalkenamers from cyclooctene (B146475) derivatives, including 5-methylcyclooctene. dntb.gov.uaresearchgate.netumn.edu The use of well-defined catalysts, such as ruthenium-based systems, allows for the direct polymerization of functionalized monomers, leading to the incorporation of various functionalities along the polymer backbone. dntb.gov.ua For instance, the ROMP of 5-substituted cyclooctenes can yield polymers with alcohol, ketone, ester, and bromine functionalities. dntb.gov.ua

The properties of these polyalkenamers can be tuned by several factors. The nature of the substituent on the cyclooctene ring plays a crucial role. For example, the presence of a methyl group at the 5-position can influence the polymer's microstructure. While the ROMP of 3-substituted cyclooctenes can proceed with high regio- and stereoselectivity, the polymerization of 5-substituted monomers is often neither regio- nor stereoselective. researchgate.net This lack of regularity can lead to the formation of amorphous polymers. The hydrogenation of these amorphous polyalkenamers can result in materials with newfound crystallinity, offering a strategy for the targeted control of copolymer properties. bohrium.com

Furthermore, copolymerization of 5-methylcyclooctene with other cyclic olefins provides another avenue for tuning the properties of the resulting polyalkenamers. By adjusting the comonomer feed ratio, the incorporation of different monomer units can be controlled, thereby influencing the thermal and mechanical characteristics of the final material. rsc.org The molecular weight of the polymers can also be controlled by varying the monomer-to-catalyst ratio or by using a chain transfer agent during polymerization. dntb.gov.uaresearchgate.net

| Monomer/Comonomer System | Polymerization Method | Key Tunable Properties | Resulting Polymer Type |

| 5-substituted cyclooctenes (e.g., with alcohol, ketone, ester) | ROMP | Functionality, Molecular Weight | Functionalized Polyalkenamers |

| 5-methylcyclooctene | ROMP | Microstructure (Amorphous) | Poly(5-methylcyclooctene) |

| 5-methylcyclooctene and other cyclic olefins | ROMP Copolymerization | Composition, Thermal Properties, Mechanical Properties | Random or Block Copolymers |

| 5-toluenesulfonyl- and 5-methylsulfonylcyclooctene | ROMP | Functionality, Grafting potential | Functionalized Polyalkenamers |

Precursors for Model Linear Low-Density Polyethylenes (LLDPEs)

A significant application of 5-substituted cyclooctenes, including derivatives similar to 5-methylcyclooctene, is in the synthesis of model linear low-density polyethylenes (LLDPEs). acs.org LLDPE is a major class of polyethylene (B3416737) with numerous applications, and the ability to create model LLDPEs with precise structures is crucial for understanding structure-property relationships.

The resulting model C8-LLDPE samples exhibit the expected decrease in density with increasing branch content. acs.org This approach of using substituted cyclooctenes as precursors provides a powerful tool for creating well-defined LLDPE architectures, which are invaluable for fundamental studies and the development of new polyethylene materials with enhanced properties.

| Precursor Monomer | Comonomer | Polymerization/Modification | Final Polymer | Key Feature |

| 5-hexylcyclooct-1-ene | Cyclooctadiene | ROMP followed by Hydrogenation | Model hexyl-branched LLDPE | Precise control over branch content |

| 5-substituted cyclooctenes | Ethylene (B1197577) | Copolymerization | Ethylene/vinyl copolymers | Introduction of functionality |

Design of Polymers with Specific Thermal and Mechanical Properties

The incorporation of 5-methylcyclooctene into polymer chains allows for the design of materials with specific and predictable thermal and mechanical properties. The methyl group, although small, can influence the polymer's characteristics. Generally, the introduction of a substituent on the cyclooctene ring can affect the polymer's glass transition temperature (Tg) and melting temperature (Tm).